molecular formula C25H22N6O3S2 B10884910 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10884910
M. Wt: 518.6 g/mol
InChI Key: MRFFWBPQJOTWHA-UHFFFAOYSA-N
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Description

2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of fused triazinoindole derivatives.

Preparation Methods

The synthesis of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid. This intermediate reacts with various reagents, including ammonia, hydrazine hydrate, and semicarbazide HCl, to form different derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate. Major products formed from these reactions include triazinoindole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes involved in microbial growth or modulate inflammatory responses .

Properties

Molecular Formula

C25H22N6O3S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C25H22N6O3S2/c26-36(33,34)19-12-10-18(11-13-19)27-22(32)16-35-25-28-24-23(29-30-25)20-8-4-5-9-21(20)31(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H2,26,33,34)

InChI Key

MRFFWBPQJOTWHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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